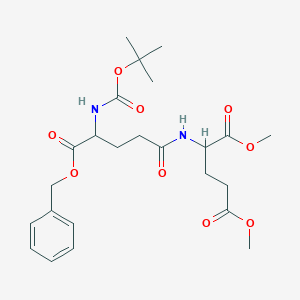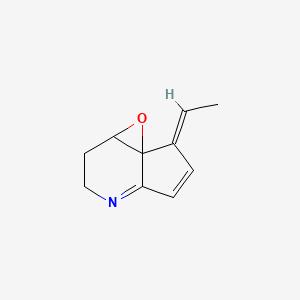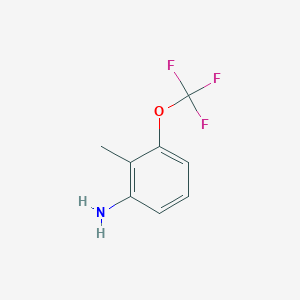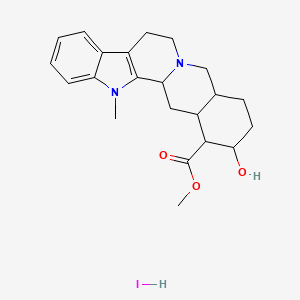
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe: is a synthetic compound that belongs to the class of protected amino acids. It is often used in peptide synthesis and other chemical research applications. The compound contains various functional groups, including benzyl (OBn) and methoxy (OMe) groups, which provide specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe typically involves the protection of amino and carboxyl groups to prevent unwanted reactions during peptide synthesis. The process may include:
Protection of the Amino Group: Using tert-butyloxycarbonyl (Boc) to protect the amino group.
Protection of the Carboxyl Group: Using benzyl (OBn) and methoxy (OMe) groups to protect the carboxyl groups.
Coupling Reactions: Employing coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl (OBn) group.
Reduction: Reduction reactions may target the methoxy (OMe) groups.
Substitution: Substitution reactions can occur at various functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry:
- Used in peptide synthesis as a protected amino acid.
- Employed in the study of reaction mechanisms and chemical properties.
Biology:
- Utilized in the synthesis of biologically active peptides and proteins.
- Investigated for its role in enzyme-substrate interactions.
Medicine:
- Potential applications in drug development and delivery systems.
- Studied for its therapeutic properties and interactions with biological targets.
Industry:
- Used in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe involves its interaction with specific molecular targets and pathways. The protected amino and carboxyl groups allow for selective reactions and modifications, making it a valuable tool in chemical synthesis and research.
Comparaison Avec Des Composés Similaires
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OH: Similar structure but with a free carboxyl group.
Boc-DL-gGlu(OBn)-DL-Glu(OH)-OMe: Similar structure but with a free amino group.
Uniqueness: Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe is unique due to its specific combination of protecting groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and other specialized applications.
Propriétés
Formule moléculaire |
C24H34N2O9 |
|---|---|
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
dimethyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C24H34N2O9/c1-24(2,3)35-23(31)26-18(22(30)34-15-16-9-7-6-8-10-16)11-13-19(27)25-17(21(29)33-5)12-14-20(28)32-4/h6-10,17-18H,11-15H2,1-5H3,(H,25,27)(H,26,31) |
Clé InChI |
VCMPNJFKDUJAFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide](/img/structure/B12291710.png)
![2-[4-(2-Imidazolyl)phenyl]pyridine](/img/structure/B12291714.png)



![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)
![benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B12291745.png)
![11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione](/img/structure/B12291751.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)

![cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]](/img/structure/B12291759.png)

![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-](/img/structure/B12291774.png)
